Carbamic acid, isopropyl-, 4-pyridylmethyl ester

Catalog No.
S15963257
CAS No.
4867-59-8
M.F
C10H14N2O2
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Carbamic acid, isopropyl-, 4-pyridylmethyl ester

CAS Number

4867-59-8

Product Name

Carbamic acid, isopropyl-, 4-pyridylmethyl ester

IUPAC Name

pyridin-4-ylmethyl N-propan-2-ylcarbamate

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C10H14N2O2/c1-8(2)12-10(13)14-7-9-3-5-11-6-4-9/h3-6,8H,7H2,1-2H3,(H,12,13)

InChI Key

IQQBQWVYJDCUEB-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)OCC1=CC=NC=C1

Carbamic acid, isopropyl-, 4-pyridylmethyl ester, also known as isopropyl 4-pyridylmethylcarbamate, is a chemical compound characterized by its unique structure that combines elements of carbamic acid and pyridine. This compound features a pyridylmethyl group attached to a carbamate functional group, which contributes to its reactivity and potential biological activity. The general formula for this compound can be expressed as C12H16N2O2C_{12}H_{16}N_{2}O_{2}, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms.

The chemical behavior of carbamic acid esters, including isopropyl 4-pyridylmethyl ester, is primarily governed by nucleophilic acyl substitution mechanisms. Under acidic or basic conditions, these esters can undergo hydrolysis to regenerate the corresponding carboxylic acid and alcohol:

  • Acidic Hydrolysis: Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water.
  • Basic Hydrolysis: An alkoxide ion acts as a nucleophile, replacing the leaving group to form a different ester.

These reactions highlight the versatility of carbamic acid derivatives in synthetic organic chemistry .

Carbamic acid derivatives are known for their diverse biological activities. Isopropyl 4-pyridylmethyl ester has been studied for its antifungal properties. Research indicates that various pyridine derivatives exhibit significant antifungal activity against pathogens such as Botrytis cinerea and Sclerotinia sclerotiorum, with certain compounds showing efficacy comparable to established antifungal agents . The unique structural features of this compound may enhance its interaction with biological targets.

The synthesis of carbamic acid esters typically involves the reaction of isocyanates with alcohols or phenols. For isopropyl 4-pyridylmethyl ester, a common synthetic route includes:

  • Formation of Isocyanate: Reacting phosgene or another carbonyl source with an amine.
  • Esterification: The resulting isocyanate is treated with isopropanol in the presence of a base to yield the carbamate.

Alternately, palladium-catalyzed methods have been explored for more efficient synthesis routes involving carbon monoxide and water .

Carbamic acid esters are employed in various fields:

  • Agriculture: As pesticides and fungicides due to their biological activity.
  • Pharmaceuticals: As intermediates in drug development owing to their ability to modulate enzyme activity.
  • Chemical Industry: As solvents or intermediates in organic synthesis.

The unique properties of isopropyl 4-pyridylmethyl ester make it a candidate for further exploration in these applications.

Studies on interaction mechanisms reveal that carbamic acid derivatives can form stable complexes with enzymes such as acetylcholinesterase. This interaction leads to reversible inhibition, enhancing cholinergic activity in biological systems. Such properties are critical for developing therapeutic agents targeting neuromuscular disorders .

Several compounds share structural similarities with isopropyl 4-pyridylmethyl ester. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
CarbarylCarbamateInsecticideBroad-spectrum insect control
PhysostigmineCarbamateAnticholinesteraseUsed in treating myasthenia gravis
MethylcarbamateCarbamateInsecticideLess persistent in the environment
Ethyl carbamateCarbamateSedativeUsed in pharmaceuticals

Isopropyl 4-pyridylmethyl ester stands out due to its specific antifungal activity and potential applications in both agriculture and medicinal chemistry, distinguishing it from other carbamates that may have broader or different applications.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

194.105527694 g/mol

Monoisotopic Mass

194.105527694 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-15

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